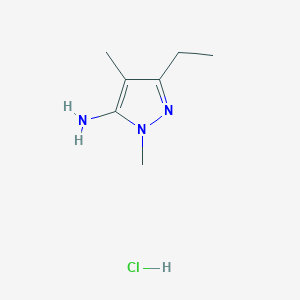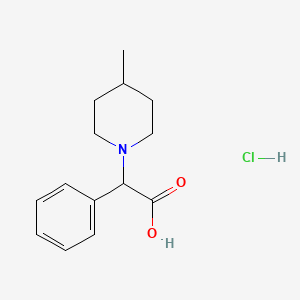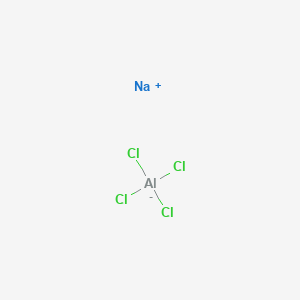
Sodium tetrachloroaluminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrachloroaluminate, also known as natrium chloroaluminate, is a chemical compound with the formula Na[AlCl4]. It is the sodium salt of the tetrachloroaluminate anion. This compound was discovered in the 20th century and is known for its high thermal and chemical stability .
Preparation Methods
Sodium tetrachloroaluminate can be synthesized through the reaction of sodium chloride and aluminum trichloride. The reaction is typically carried out at high temperatures and under an inert atmosphere to prevent contamination by impurities. The reaction equation is as follows :
[ \text{Al} + 4\text{NaCl} \rightarrow \text{Na[AlCl4]} + 2\text{Na} ]
In industrial settings, the compound is produced by introducing stoichiometric amounts of sodium chloride and freshly sublimed aluminum trichloride into a reaction vessel .
Chemical Reactions Analysis
Sodium tetrachloroaluminate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a Lewis acid in Friedel-Crafts reactions, facilitating the formation of alkylbenzenium carbocations which then react with aromatic rings.
Dehydration and Dehydrogenation: It is used as a dehydrating and dehydrogenating agent in organic synthesis.
Common reagents used in these reactions include alkyl halides and aromatic compounds. Major products formed from these reactions include alkylated aromatic compounds and dehydrated organic molecules .
Scientific Research Applications
Sodium tetrachloroaluminate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium tetrachloroaluminate exerts its effects involves its ability to act as a Lewis acid. In Friedel-Crafts reactions, it facilitates the formation of activated electrophiles by reacting with alkyl halides. This leads to the formation of alkylbenzenium carbocations, which then react with aromatic rings to form alkylated aromatic compounds . Additionally, its role in the degradation of oil-shale kerogen involves intramolecular disproportion catalyzed by the tetrachloroaluminate melt .
Comparison with Similar Compounds
Sodium tetrachloroaluminate can be compared with other similar compounds such as:
Sodium aluminate (NaAlO2): Unlike this compound, sodium aluminate is primarily used in water treatment and as a coagulant.
Sodium hexafluoroaluminate (Na3AlF6): This compound is used in the aluminum industry for the electrolytic production of aluminum.
Sodium tetrafluoroborate (NaBF4): It is used in organic synthesis and as a flux in metallurgy
This compound is unique due to its high thermal and chemical stability and its specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
sodium;tetrachloroalumanuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRNXGMTZKKSR-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Al-](Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl4Na |
Source


|
| Record name | sodium tetrachloroaluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tetrachloroaluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7784-16-9 |
Source


|
| Record name | Aluminate(1-), tetrachloro-, sodium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium sodium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)
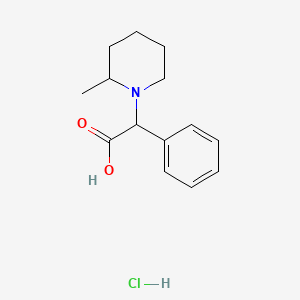
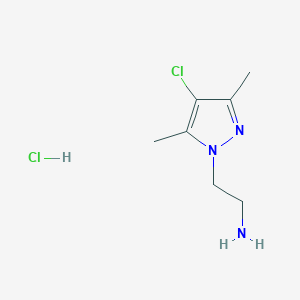
![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)
